3-chloro-N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-2-methylbenzenesulfonamide
CAS No.: 2034488-83-8
VCID: VC7560049
Molecular Formula: C17H16ClNO4S2
Molecular Weight: 397.89
* For research use only. Not for human or veterinary use.

Description |
SynthesisThe synthesis of such compounds typically involves multiple steps, including the formation of the sulfonamide linkage and the incorporation of the furan and thiophene moieties. Common methods might involve the reaction of a sulfonamide precursor with appropriate furan and thiophene derivatives under conditions that facilitate the formation of the desired structure. Biological ActivityWhile specific biological activity data for 3-Chloro-N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-2-methylbenzenesulfonamide are not readily available, compounds with similar structures often exhibit significant biological activities. For instance, sulfonamides are known for their antimicrobial properties, and the inclusion of furan and thiophene rings may enhance or modify these activities. Research FindingsGiven the lack of specific research findings on this compound, it is essential to consider the broader context of sulfonamides and heterocyclic compounds. These compounds are often studied for their potential therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer activities. Data TablesDue to the limited availability of specific data on 3-Chloro-N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-2-methylbenzenesulfonamide, the following table provides general information on similar compounds:
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CAS No. | 2034488-83-8 | ||||||||||||||||
Product Name | 3-chloro-N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-2-methylbenzenesulfonamide | ||||||||||||||||
Molecular Formula | C17H16ClNO4S2 | ||||||||||||||||
Molecular Weight | 397.89 | ||||||||||||||||
IUPAC Name | 3-chloro-N-[2-(furan-3-yl)-2-hydroxy-2-thiophen-2-ylethyl]-2-methylbenzenesulfonamide | ||||||||||||||||
Standard InChI | InChI=1S/C17H16ClNO4S2/c1-12-14(18)4-2-5-15(12)25(21,22)19-11-17(20,13-7-8-23-10-13)16-6-3-9-24-16/h2-10,19-20H,11H2,1H3 | ||||||||||||||||
Standard InChIKey | AZXABYITKDVCIW-UHFFFAOYSA-N | ||||||||||||||||
SMILES | CC1=C(C=CC=C1Cl)S(=O)(=O)NCC(C2=COC=C2)(C3=CC=CS3)O | ||||||||||||||||
Solubility | not available | ||||||||||||||||
PubChem Compound | 121018479 | ||||||||||||||||
Last Modified | Aug 19 2023 |
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